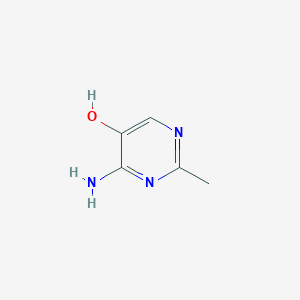

4-Amino-2-methylpyrimidin-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-2-methylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-7-2-4(9)5(6)8-3/h2,9H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMWJVUIUZNXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Substituted Pyrimidine Scaffolds in Chemical and Biochemical Research

The pyrimidine (B1678525) scaffold is a cornerstone of significant scientific research. In the realm of biochemistry, it forms the fundamental structure for three of the five primary nucleobases in nucleic acids: cytosine, thymine (B56734), and uracil (B121893). wikipedia.org These molecules are integral to the structure of DNA and RNA, the building blocks of all life. The pyrimidine ring system is also found in a variety of other natural compounds, including thiamine (B1217682) (vitamin B1) and alloxan (B1665706). wikipedia.org

In medicinal chemistry, substituted pyrimidines are recognized as a "privileged scaffold". This is due to their versatile chemical reactivity and a broad spectrum of biological activities. bohrium.com This has led to the development of numerous therapeutic agents with a pyrimidine core, such as the anticancer drug 5-fluorouracil (B62378) and the antiviral medication zidovudine. wikipedia.orggsconlinepress.com The ability to modify the pyrimidine ring with various functional groups allows chemists to fine-tune the molecule's properties, leading to the discovery of new drugs for a wide range of diseases, including cancer, infectious diseases, and metabolic disorders. bohrium.comgsconlinepress.comjclmm.com

The versatility of the pyrimidine scaffold also extends to materials science, with recent research exploring its use in liquid crystals, fluorescent materials, and photo-responsive surfaces. tezu.ernet.in

Structural Classification and Nomenclature Within Pyrimidinols

Pyrimidinols are a specific class of pyrimidines that feature a hydroxyl (-OH) group attached to the ring. The naming of these compounds follows the systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC).

The name "4-Amino-2-methylpyrimidin-5-ol" precisely describes the molecule's structure:

Pyrimidine (B1678525): The foundational six-membered ring with two nitrogen atoms.

-5-ol: A hydroxyl group is bonded to the carbon at the fifth position.

4-Amino: An amino group (-NH2) is attached to the fourth carbon.

2-methyl: A methyl group (-CH3) is substituent at the second carbon.

A key characteristic of pyrimidinols, including this compound, is the potential for tautomerism. Tautomers are isomers that can readily interconvert. In this case, the hydroxyl group can exist in equilibrium with a keto form, a phenomenon known as keto-enol tautomerism. thieme-connect.de Similarly, the amino group can participate in imine-enamine tautomerism. thieme-connect.de The dominant form of the molecule can be influenced by its environment, such as the solvent it is in.

Table 1: Structural Details of this compound

| Feature | Description |

| Core Structure | Pyrimidine |

| Functional Group at C2 | Methyl (-CH3) |

| Functional Group at C4 | Amino (-NH2) |

| Functional Group at C5 | Hydroxyl (-OH) |

| Molecular Formula | C5H7N3O |

| Potential Tautomerism | Keto-enol, Imine-enamine |

Historical Context of Pyrimidine Chemistry Research

De Novo Synthetic Routes to the Pyrimidine Nucleus

The de novo synthesis of pyrimidines involves the creation of the heterocyclic ring system from fundamental, non-cyclic building blocks. nih.govmicrobenotes.com This approach is foundational in pyrimidine chemistry, allowing for the initial placement of key substituents around the core. researchgate.net

Cyclocondensation Reactions for Pyrimidine Ring Formation

The most classical and widely employed method for constructing the pyrimidine core is through cyclocondensation reactions. researchgate.net This strategy typically involves the reaction of a three-carbon (C-C-C) dielectrophilic component with a nitrogen-carbon-nitrogen (N-C-N) nucleophilic component, such as an amidine, urea (B33335), or guanidine (B92328) derivative. researchgate.netwikipedia.org The reaction of β-dicarbonyl compounds with amidines is a typical example leading to the formation of substituted pyrimidines. wikipedia.org

For the specific synthesis of a 2-methylpyrimidine, acetamidine (B91507) is the N-C-N component of choice, as it directly installs the required methyl group at the C2 position of the resulting ring. nih.gov The C3 fragment must contain the precursors for the C4-amino and C5-hydroxyl groups.

A documented de novo synthesis of 4-aminopyrimidin-5-ol (B1283993) illustrates this principle, starting from methyl 2-methoxyacetate and methyl formate. acs.org Although this specific route was found to have safety concerns and modest yields, it exemplifies the de novo approach of building the ring from acyclic materials to achieve the target substitution pattern. acs.org Multicomponent reactions (MCRs), such as the Biginelli reaction, also represent a powerful class of cyclocondensation strategies for rapidly assembling complex pyrimidine structures in a single pot. mdpi.comorganic-chemistry.org

Strategies for Regioselective Substitution Pattern Development

In de novo synthesis, the final substitution pattern of the pyrimidine ring is dictated by the specific structures of the starting fragments. The development of a regioselective strategy, therefore, lies in the careful selection of these precursors.

The substitution at the C2 position is determined by the choice of the N-C-N component. As mentioned, using acetamidine hydrochloride leads to a 2-methyl-substituted pyrimidine. nih.gov Similarly, employing urea or thiourea (B124793) results in a 2-pyrimidinone or 2-thiopyrimidine, respectively. wikipedia.orgnih.gov

The substituents at positions C4, C5, and C6 are determined by the three-carbon component. For instance, using a β-keto ester in a cyclocondensation with an amidine can produce highly substituted 4-pyrimidinols. organic-chemistry.org The inherent structure of the C3 fragment fixes the position of its substituents on the final pyrimidine ring. researchgate.net Therefore, to synthesize 4-Amino-2-methylpyrimidin-5-ol via a de novo route, one would ideally start with a C3 precursor that already contains the functionalities, or protected versions thereof, that will become the C4-amino and C5-hydroxyl groups.

Functional Group Interconversions and Modifications on Existing Pyrimidine Cores

An alternative and often more practical approach to complex pyrimidines involves the modification of a readily available, pre-formed pyrimidine ring. researchgate.net This strategy leverages the predictable reactivity patterns of the pyrimidine core to introduce or alter functional groups at specific positions. acs.org A robust and scalable synthesis for 4-aminopyrimidin-5-ol has been developed using this approach, highlighting its efficiency over de novo routes for this particular compound. acs.orgacs.org

The general process for this scalable synthesis is outlined below:

| Starting Material | Key Transformation Steps | Final Product |

|---|---|---|

| 4-Chloro-5-methoxypyrimidine (B183928) | 1. Amination at C4 2. Demethylation at C5 | 4-Aminopyrimidin-5-ol |

Introduction of Amino Groups at the C4 Position

The C4 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group, such as a halogen, is present. researchgate.netjustia.com This reactivity makes the introduction of an amino group at C4 a common and efficient transformation. umich.edunih.gov In many 2,4-dihalopyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position, often allowing for selective substitution. wuxiapptec.comgoogle.com

In the scalable synthesis of 4-aminopyrimidin-5-ol, the precursor 4-chloro-5-methoxypyrimidine is treated with ammonia (B1221849). acs.org The amino group displaces the chloro substituent to yield 5-methoxypyrimidin-4-amine. This reaction is typically performed under pressure in an autoclave at elevated temperatures. acs.org

| Reactant | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chloro-5-methoxypyrimidine | EtOH saturated with ammonia, 130 °C, 12 h, autoclave | 5-Methoxypyrimidin-4-amine | 86% | acs.org |

Strategies for Methyl Group Incorporation at the C2 Position

Incorporating a methyl group at the C2 position is most commonly and efficiently achieved during a de novo synthesis of the pyrimidine ring by using acetamidine as the N-C-N building block. wikipedia.orgnih.gov Consequently, many functional group interconversion strategies begin with pyrimidine starting materials that already possess the desired 2-methyl substituent.

While methods like Suzuki coupling could potentially be used on a 2-halopyrimidine, the de novo approach is generally more direct for installing a C2-methyl group. A "deconstruction-reconstruction" strategy has also been described where a pyrimidine is converted to a vinamidinium salt and then recyclized with acetamidine to effectively introduce a methyl group at the C2 position. nih.gov However, for practical, large-scale syntheses, it is preferable to start with a pyrimidine core where the 2-methyl group is already present from its initial synthesis. acs.orgacs.org

Hydroxylation Methods for the C5 Position

Direct hydroxylation of the C5 position of a pyrimidine ring is challenging due to the electronic nature of the ring, where the C5 position is less electrophilic. wikipedia.org Therefore, indirect methods are typically employed. One of the most effective strategies is the cleavage of a C5-alkoxy group, such as a methoxy (B1213986) group, to unmask the C5-hydroxyl functionality. acs.orgacs.org

This ether cleavage is the final key step in the scalable synthesis of 4-aminopyrimidin-5-ol. acs.org Starting from 5-methoxypyrimidin-4-amine, the methyl ether is cleaved using a nucleophilic reagent. Various conditions have been explored for this transformation, including sodium methylthiolate (CH₃SNa) or 1-dodecanethiol (B93513) with sodium methoxide (B1231860) in a solvent like N,N-dimethylformamide (DMF) at high temperatures. acs.orgacs.org This demethylation provides the target 4-aminopyrimidin-5-ol in good yield, avoiding the need for chromatographic purification. acs.org

| Reactant | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Methoxypyrimidin-4-amine | CH₃SNa, DMF, 120 °C, 12 h | 4-Aminopyrimidin-5-ol | 44% (after column chromatography) | acs.org |

| 5-Methoxypyrimidin-4-amine | 1-Dodecanethiol, NaOMe, DMF, 120 °C, 12 h | 4-Aminopyrimidin-5-ol | 78% (after workup, no chromatography) | acs.org |

Advanced Synthetic Techniques and Green Chemistry Approaches

Catalytic Methodologies in Pyrimidinol Synthesis

The development of novel catalysts is central to modern organic synthesis, offering pathways to pyrimidinols and related heterocycles with higher yields, greater selectivity, and milder reaction conditions. Research has explored a variety of catalytic systems, including metal-organic frameworks (MOFs), zeolites, and organocatalysts, for the construction of the pyrimidine core.

An expeditious one-pot method has been developed for preparing 5-pyrimidinols by reacting 2-oxoaldehyde diadducts with compounds like amidines and guanidines in water. nih.gov This approach is particularly relevant as it directly yields the 5-hydroxypyrimidine (B18772) structure. nih.gov

Heterogeneous catalysts are particularly favored for their ease of separation and recyclability. Zeolites, such as NaY, have been employed as efficient, reusable catalysts for the one-pot, three-component synthesis of tetrahydropyrimidines. researchgate.nettandfonline.com These reactions can often be performed under solvent-free conditions, further enhancing their green credentials. beilstein-journals.org Functionalized zeolites, such as nano-zeolite-NaY modified with sulfonic acid and calcium ions, have shown excellent catalytic activity in multi-component reactions to form complex pyrimidine-fused systems by providing both Brønsted and Lewis acid sites on a solid support. nsmsi.ir

Metal-organic frameworks (MOFs) represent another class of advanced catalysts. A magnetic iron-based MOF nanocomposite, Fe3O4@MOF(Fe), has been used to catalyze the synthesis of pyrano[2,3-d]pyrimidine derivatives. frontiersin.org The magnetic nature of the catalyst allows for simple recovery using an external magnet. frontiersin.org Bimetallic-organic frameworks, such as UiO-66(Fe/Zr)–N(CH₂PO₃H₂)₂, have also been designed to synthesize pyrido[2,3-d]pyrimidines, where the combination of two different metals can enhance catalytic activity and stability. rsc.orgrsc.org

Organocatalysts, which avoid the use of potentially toxic and expensive metals, have also been successfully applied. Trityl chloride has been shown to efficiently catalyze the multicomponent cyclization to form pyrimido[4,5-b]quinolines under neutral conditions. nih.gov Furthermore, DABCO-based ionic liquids have been developed as reusable catalysts for the one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. oiccpress.com

| Catalyst Type | Specific Catalyst Example | Pyrimidine Derivative Synthesized | Key Advantages | Reference |

|---|---|---|---|---|

| Zeolite | NaY Zeolite | Tetrahydropyrimidines | Reusable, solvent-free conditions, low cost. | researchgate.nettandfonline.com |

| Functionalized Zeolite | Nano-Zeolite-NaY-SO3H-Ca | Benzimidazo[2,1-a]pyrimido[5,4-d]pyrimidines | Provides both Lewis and Brønsted acid sites, nanoporous solid support. | nsmsi.ir |

| Metal-Organic Framework (MOF) | Fe3O4@MOF(Fe) | Pyrano[2,3-d]pyrimidines | Magnetic, easily recoverable, reusable, cost-effective. | frontiersin.org |

| Bimetallic MOF | UiO-66(Fe/Zr)–N(CH₂PO₃H₂)₂ | Pyrido[2,3-d]pyrimidines | Enhanced stability and catalytic activity from synergistic metals. | rsc.orgrsc.org |

| Organocatalyst | Trityl Chloride (TrCl) | Pyrimido[4,5-b]quinolines | Neutral conditions, low cost, avoids harsh acids. | nih.gov |

Continuous Flow Chemistry Applications in Pyrimidine Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pyrimidines, offering significant advantages over traditional batch processing. researchgate.net This technique provides superior control over reaction parameters such as temperature and mixing, enhances safety when dealing with hazardous intermediates, and facilitates scalability. beilstein-journals.org

One notable application is the iron-catalyzed [4+2] annulation of amidines with α,β-unsaturated ketoxime acetates to produce 2,4,6-trisubstituted pyrimidines. researchgate.net When this reaction was adapted to a continuous flow setup, the required reaction time was significantly reduced while achieving yields comparable to the batch process. researchgate.net Similarly, the synthesis of fused pyrimidinones (B12756618) has been achieved using a continuous-flow retro-Diels-Alder (rDA) reaction. beilstein-journals.orgresearchgate.net This high-temperature, controlled process resulted in higher yields and full conversions in residence times as short as 10 minutes, a significant improvement over batch methods which required much longer reaction times. beilstein-journals.org

Flow chemistry also enables reactions that are difficult or inefficient to perform in batch. For instance, the magnesiation of sensitive functionalized pyrimidines using TMPMgCl·LiCl can be conducted at higher temperatures and with shorter reaction times in a flow reactor compared to the cryogenic temperatures required for batch reactions. asynt.com This technology has also been applied to the multistep synthesis of complex, highly functionalized imidazo[1,2-a]heterocycles directly from simple starting materials without the need to isolate intermediates, streamlining the entire synthetic sequence. nih.gov

| Reaction | Processing Method | Key Conditions | Yield/Conversion | Reaction Time | Reference |

|---|---|---|---|---|---|

| Synthesis of Fused Pyrimidinones (rDA reaction) | Batch (melting) | High Temperature | 70-80% | 20 min | beilstein-journals.org |

| Continuous Flow | 120-150 °C | 94-97% | 10 min | ||

| FeCl₂-catalyzed Pyrimidine Synthesis | Batch | - | Moderate to good | Longer | researchgate.net |

| Continuous Flow | Optimized flow conditions | Comparable to batch | Significantly reduced | ||

| Magnesiation of a Functionalized Pyridine (B92270) | Batch | -78 °C | - | Long | asynt.com |

| Continuous Flow | -20 °C | 79% (on 45 mmol scale) | Short |

Enzymatic and Biocatalytic Synthesis Approaches

Biocatalysis utilizes natural systems, such as isolated enzymes or whole microorganisms, to perform chemical transformations. This approach aligns with the principles of green chemistry by operating under mild conditions (pH, temperature), often in aqueous media, and providing high stereo- and regioselectivity. mdpi.com

Whole-cell biocatalysts, like the yeast Saccharomyces cerevisiae, have been investigated for the bioreduction of bulky pyrimidine derivatives. mdpi.com These reactions can produce chiral secondary alcohols from prochiral ketones with very high enantiomeric excess (up to 99% ee), demonstrating the power of enzymes to create specific stereoisomers. mdpi.com The biochemical pathways for pyrimidine biosynthesis in Saccharomyces cerevisiae have been well-characterized, providing a foundation for engineering these systems for specific synthetic purposes. nih.govcdnsciencepub.com

Isolated enzymes, particularly nucleoside phosphorylases (NPs), are widely used for the synthesis of modified pyrimidine nucleosides. nih.gov Pyrimidine-nucleoside phosphorylase (Py-NP), often sourced from thermophilic organisms for enhanced stability, catalyzes the reversible phosphorolysis of a nucleoside into its base and a sugar-1-phosphate. ebi.ac.ukwikipedia.org This reactivity is harnessed in transglycosylation reactions, where a sugar moiety from a donor nucleoside is transferred to a different pyrimidine base, providing an efficient route to novel nucleoside analogues. nih.govtandfonline.comchemrxiv.org To overcome unfavorable thermodynamic equilibria in pyrimidine nucleoside synthesis, these systems are often coupled with a purine (B94841) nucleoside phosphorylase (PNP) in multi-enzyme, one-pot cascades. mdpi.com

Other enzymes, such as DNA and RNA polymerases, are used to incorporate modified pyrimidine nucleoside triphosphates into nucleic acid chains, enabling the synthesis of hypermodified DNA and RNA with novel properties. rsc.orgacs.org These enzymatic methods allow for the precise placement of functionalized pyrimidines within a biopolymer, a task that is challenging for traditional chemical synthesis. acs.org

| Biocatalyst | Reaction Type | Substrate/Product Example | Key Findings | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae (whole cell) | Bioreduction (desymmetrization) | Bulky pyrimidine ketones to chiral alcohols | High enantiomeric excess (up to 99% ee) achieved. | mdpi.com |

| Pyrimidine-Nucleoside Phosphorylase (Py-NP) | Transglycosylation | Synthesis of 2-Se-uridine derivatives | Enables synthesis of nucleoside analogues under mild, aqueous conditions. | chemrxiv.org |

| Bifunctional Fusion Enzyme (PNP I/TP) | Transglycosylation | Synthesis of various purine/pyrimidine nucleoside analogs | A single fusion protein performs a two-step cascade, simplifying the process. High thermal stability. | mdpi.com |

| T7 RNA Polymerase | Enzymatic polymerization | Incorporation of 5-substituted pyrimidine NTPs into RNA | Efficiently synthesizes modified RNA with small modifications. | rsc.org |

| KOD XL DNA Polymerase | Enzymatic polymerization | Synthesis of hypermodified DNA with anionically substituted pyrimidines | Able to synthesize long sequences (>100 nucleotides) of modified DNA. | wikipedia.org |

Tautomeric Equilibria and Isomerization Pathways

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental characteristic of many heterocyclic compounds, including pyrimidinols. For this compound, the potential for tautomerism, particularly keto-enol tautomerism, is a critical factor in understanding its structure and reactivity.

Keto-Enol Tautomerism within the Pyrimidinol Structure

Derivatives of hydroxypyrimidines can exist in equilibrium between their hydroxyl (enol) and keto (pyrimidinone) forms. nih.govchemicalbook.com In the case of this compound, the hydroxyl group at the C5 position can potentially tautomerize to a keto form. This equilibrium is influenced by various factors, including the solvent and the electronic nature of other substituents on the pyrimidine ring. While the enol form is aromatic, the keto form may be stabilized by other interactions. For many hydroxypyrimidines, the keto tautomer is significantly populated or even dominant in the solid state. chemicalbook.com

Influence of Substituents on Tautomeric Preferences

Spectroscopic Probes for Tautomeric Form Identification

Various spectroscopic techniques are instrumental in identifying and quantifying the different tautomeric forms present in an equilibrium mixture. Infrared (IR) spectroscopy can distinguish between the enol and keto forms by the presence of characteristic stretching frequencies for O-H (in the enol) and C=O (in the keto form) groups. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. Proton and Carbon-13 NMR can provide distinct signals for the different tautomers. Variable-temperature NMR studies can also be employed to study the dynamics of the tautomeric interconversion.

While these techniques are generally applicable, specific spectroscopic data for the tautomeric forms of this compound are not detailed in the available literature. Computational methods, such as Density Functional Theory (DFT), are often used to predict the most stable tautomer and to aid in the interpretation of experimental spectroscopic data. researchgate.netshd-pub.org.rs

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The pyrimidine ring in this compound is the site of various substitution reactions, with the nature of the attacking species (electrophile or nucleophile) and the directing effects of the existing substituents determining the outcome.

Reactivity of the Pyrimidine Ring Towards Electrophiles

The pyrimidine ring is generally considered to be electron-deficient, which typically makes it less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of the strongly activating amino group at the C4 position significantly enhances the electron density of the ring in this compound, making it more susceptible to electrophilic attack. This electron-donating group directs incoming electrophiles primarily to the position adjacent to it. The electron-rich 4-amino group can enhance electrophilic substitution at the 5-position.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group at the C5 position of this compound can participate in nucleophilic substitution reactions. Under appropriate conditions, the hydroxyl group can be converted into a better leaving group, allowing it to be displaced by a variety of nucleophiles. This type of reaction is a common strategy for the functionalization of pyrimidinols and related heterocyclic alcohols. In analogous pyridinol compounds, the hydroxyl group can undergo nucleophilic substitution under alkaline conditions. smolecule.comchemicalbook.comevitachem.com This allows for the introduction of a wide range of substituents, making it a valuable intermediate in organic synthesis.

Reactivity of the Amino Group (e.g., Acylation, Alkylation)

The amino group at the C4 position of the pyrimidine ring is a key site for chemical modification. Its nucleophilic character allows it to participate in a variety of reactions, including acylation and alkylation.

Acylation: The primary amino group of pyrimidine derivatives readily undergoes acylation reactions with acylating agents such as acetyl chloride to form the corresponding N-acetyl derivatives. vulcanchem.com This reaction is a common strategy for protecting the amino group or for introducing new functional moieties into the molecule.

Alkylation: The nitrogen atoms of the pyrimidine ring and the exocyclic amino group are susceptible to alkylation. For instance, treatment of pyrimidine derivatives with alkyl halides can lead to alkylation at the ring nitrogen atoms. rsc.org Specifically, the alkylation of related 5-(bromomethyl)-2-methylpyrimidin-4-amine has been achieved using potassium or sodium salts of aromatic thiosulfonic acids in an acetone-aqueous medium at room temperature, resulting in the formation of thiosulfoacid esters. lpnu.ua This highlights the potential for N-alkylation of the amino group under suitable conditions.

Oxidation and Reduction Pathways of the Pyrimidine Core

The pyrimidine ring, being a π-deficient heteroaromatic system, exhibits distinct behavior under oxidative and reductive conditions.

Oxidation: The pyrimidine ring is generally resistant to electrophilic attack, including nitration, due to its electron-deficient nature. semanticscholar.org However, the presence of electron-donating groups like the amino and hydroxyl groups in this compound can activate the ring towards oxidation. While specific oxidation pathways for this compound are not extensively documented, related pyrimidinol compounds are known to undergo oxidation to form corresponding oxide derivatives.

Reduction: The reduction of the pyrimidine ring can be achieved under specific conditions. For example, the unsubstituted pyrimidine can be obtained by the reduction of 4-chloropyrimidine (B154816) using hydrogen gas with a palladium catalyst. scialert.net It is plausible that the pyrimidine core of this compound could be reduced under similar catalytic hydrogenation conditions, although the specific products would depend on the reaction conditions and the influence of the substituents.

Coordination Chemistry and Metal Complexation Studies

The presence of multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons makes this compound and its derivatives excellent candidates as ligands in coordination chemistry.

Ligand Properties of the Pyrimidinol Moiety

The this compound moiety can act as a versatile ligand, coordinating to metal ions in several ways. It can function as a monodentate ligand, coordinating through one of the ring nitrogens or the exocyclic amino nitrogen. More commonly, it acts as a bidentate ligand, chelating to a metal center via the hydroxyl oxygen and a nitrogen atom, which could be either the exocyclic amino nitrogen or a ring nitrogen. This chelation results in the formation of stable five- or six-membered rings with the metal ion. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Synthesis and Characterization of Metal Complexes

A variety of metal complexes involving pyrimidine and pyridine derivatives with similar functionalities have been synthesized and characterized. These studies provide insight into the expected coordination behavior of this compound.

For instance, Schiff base ligands derived from aminopyrimidines have been used to synthesize complexes with transition metals such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). directresearchpublisher.orgresearchgate.net The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating. mdpi.comjournalsarjnp.com

The characterization of these complexes is carried out using a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups (e.g., C=N, N-H, O-H) upon complexation.

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps to deduce the geometry of the coordination sphere. directresearchpublisher.org

Magnetic Susceptibility Measurements: Determines the magnetic moment of the complex, which is crucial for understanding the electron configuration and stereochemistry of the metal center. journalsarjnp.com

Molar Conductance Measurements: Indicates the electrolytic nature of the complexes. directresearchpublisher.org

Elemental Analysis: Confirms the stoichiometry of the synthesized complexes. mdpi.com

The table below summarizes the types of metal complexes formed with related pyrimidine-based ligands and their determined geometries.

| Ligand System | Metal Ion(s) | Geometry of Complex(es) | Reference(s) |

| (E)-2-(((2-hydroxynaphthalen-1-yl) methylene) amino)-6-methylpyrimidin-4-ol | Mn(II), Zn(II) | Tetrahedral | directresearchpublisher.orgresearchgate.net |

| Co(II), Fe(II) | Octahedral | directresearchpublisher.orgresearchgate.net | |

| Ni(II), Cu(II) | Square Planar | directresearchpublisher.orgresearchgate.net | |

| (4-amino-2-methyl-5-pyrimidinyl methyl)thioacetic acid | Zn(II), Pd(II), Pt(II) | Tetrahedral or Square Planar | researchgate.net |

| Cu(II), Co(II) | Various geometries | researchgate.net | |

| 2-amino-6-methylpyrimidin-4-(1H)-one | Cu(II) | Square Planar | mdpi.com |

| Co(II) | Tetrahedral | mdpi.com | |

| Schiff base of 2-amino-4-hydroxy-6-methylpyrimidine | Co(II), Zn(II) | Octahedral | journalsarjnp.com |

Electronic and Structural Effects of Complexation

The formation of a metal complex significantly influences the electronic and structural properties of the this compound ligand.

Electronic Effects: Coordination to a metal ion generally leads to a redistribution of electron density within the pyrimidine ring. The donation of lone pair electrons from the nitrogen and oxygen atoms to the metal center results in a shift of electron density from the ligand to the metal. This can be observed through changes in the electronic absorption spectra of the complexes compared to the free ligand. The energies of the n→π* and π→π* transitions are typically altered upon complexation.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing precise information about the atomic arrangement, connectivity, and chemical environment within the 4-Amino-2-methylpyrimidin-5-ol structure.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts (δ) are heavily influenced by the electronic effects of the substituents on the pyrimidine (B1678525) ring. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups, along with the methyl (-CH₃) group, significantly affect the shielding of the ring nuclei.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show four primary signals:

A singlet for the methyl protons (-CH₃) at approximately 2.2-2.5 ppm.

A singlet for the lone aromatic proton on the pyrimidine ring (H-6), anticipated to appear downfield due to the anisotropic effect of the ring.

A broad signal for the amino protons (-NH₂), the chemical shift of which can vary depending on solvent, concentration, and temperature.

A broad signal for the hydroxyl proton (-OH), which is also solvent-dependent and may exchange with deuterium in solvents like D₂O.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is expected to display five distinct signals corresponding to the five carbon atoms in the molecule:

The methyl carbon (-CH₃) would appear at the most upfield position.

Four signals would correspond to the pyrimidine ring carbons (C-2, C-4, C-5, and C-6). The carbons directly attached to the nitrogen and oxygen atoms (C-2, C-4, C-5) are expected to be significantly deshielded and appear further downfield. mdpi.com

The following table outlines the predicted chemical shifts for this compound based on established ranges for similar heterocyclic systems. pdx.eduoregonstate.eduorgchemboulder.com

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₃ | 2.2 - 2.5 | 20 - 25 |

| C6-H | 7.5 - 8.0 | 140 - 145 |

| -NH₂ | Variable (Broad) | N/A |

| -OH | Variable (Broad) | N/A |

| C2 | N/A | 160 - 165 |

| C4 | N/A | 155 - 160 |

| C5 | N/A | 145 - 150 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY would be of limited use for the main structure as there are no vicinal protons on the ring, but it could reveal correlations involving long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. youtube.comscience.gov It would be used to definitively link the methyl proton signal to the methyl carbon signal and the H-6 proton signal to the C-6 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the substitution pattern by revealing correlations between protons and carbons over two to three bonds. sdsu.eduresearchgate.net Key expected correlations include:

From the methyl protons (-CH₃) to the C-2 carbon.

From the H-6 proton to the C-4 and C-5 carbons.

From the amino protons (-NH₂) to the C-4 and C-5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. It could reveal spatial proximity between the methyl protons and the H-6 proton, helping to confirm their relative positions on the pyrimidine ring.

In the solid state, this compound can exist in different tautomeric forms, primarily the enol-imino and keto-amino forms. The stability and presence of these tautomers can be investigated using solid-state NMR (ssNMR). acs.org This technique is highly sensitive to the local electronic environment and can distinguish between different crystalline forms (polymorphs) and tautomers that may coexist in the solid sample. nih.gov By analyzing the chemical shifts and dynamics in the solid state, ssNMR can provide definitive evidence of the dominant tautomeric form and characterize the intermolecular hydrogen bonding network within the crystal lattice. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups and molecular vibrations within the compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The spectrum is a unique fingerprint, with specific absorption bands corresponding to the different functional groups. nih.gov For this compound, the key expected vibrational modes are detailed in the table below. hacettepe.edu.trresearchgate.netmdpi.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3300 | N-H Stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3400 - 3200 | O-H Stretching | Hydroxyl (-OH) |

| 3050 - 3000 | C-H Stretching | Aromatic (Pyrimidine Ring) |

| 2980 - 2850 | C-H Stretching (asymmetric & symmetric) | Methyl (-CH₃) |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1620 - 1450 | C=C and C=N Stretching | Pyrimidine Ring |

| 1450 - 1350 | C-H Bending | Methyl (-CH₃) |

| 1300 - 1200 | C-O Stretching | Phenolic Hydroxyl |

| 1250 - 1180 | C-N Stretching | Aryl Amine |

The broadness of the O-H and N-H stretching bands can provide information about the extent of hydrogen bonding in the sample.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying vibrations of non-polar bonds and symmetric vibrations. ias.ac.in For this compound, Raman spectroscopy would be especially useful for characterizing the skeletal vibrations of the pyrimidine ring. researchgate.net Key features expected in the Raman spectrum include:

Strong signals corresponding to the symmetric "breathing" modes of the pyrimidine ring.

Characteristic bands for the C-C and C-N stretching vibrations within the ring.

Signals for the C-H bending and stretching of the methyl group.

N-H and O-H stretching vibrations are typically weaker in Raman spectra compared to their intense absorption in FT-IR. ias.ac.in Comparing the FT-IR and Raman spectra helps to provide a more complete vibrational assignment for the molecule. hacettepe.edu.tr

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a compound's elemental formula. The molecular formula of this compound is C₆H₉N₃O. HRMS can distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).

The exact mass is calculated by summing the masses of the most abundant isotopes of each element. For this compound, the theoretical monoisotopic mass is compared with the experimentally determined mass to confirm the elemental composition.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉N₃O | Calculated |

| Theoretical Monoisotopic Mass | 139.07456 Da | Calculated |

| Experimentally Determined Exact Mass | 139.074561919 Da | PubChem nih.gov |

| Mass Accuracy | < 5 ppm | Typical for HRMS Instruments creative-proteomics.comnih.gov |

The close correlation between the theoretical and experimental mass provides definitive evidence for the elemental formula C₆H₉N₃O.

In mass spectrometry, particularly with electron ionization (EI), the molecular ion (M⁺˙) is often energetically unstable and breaks apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides a molecular fingerprint and allows for structural confirmation. The fragmentation of pyrimidine derivatives often involves characteristic losses from the side chains and cleavages of the heterocyclic ring. sphinxsai.comiosrjournals.orgnih.gov

For this compound (MW = 139), a plausible fragmentation pathway would involve:

Formation of the Molecular Ion: The initial ionization event creates the molecular ion [C₆H₉N₃O]⁺˙ at m/z 139.

Alpha-Cleavage: A common pathway for alcohols is the cleavage of the bond adjacent to the oxygen atom. Loss of a hydrogen radical (H•) from the hydroxyl group would result in a stable ion at m/z 138.

Loss of the Hydroxymethyl Group: Cleavage of the C-C bond between the pyrimidine ring and the hydroxymethyl group can occur, leading to the loss of a neutral CH₂OH radical (31 Da) and resulting in a fragment ion at m/z 108.

Ring Fragmentation: Pyrimidine rings can undergo complex fragmentation, often involving the loss of small neutral molecules like HCN (27 Da) or CH₃CN (41 Da) from the ring structure, leading to various smaller fragment ions. sapub.org

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss |

|---|---|---|

| [M]⁺˙ | 139 | - |

| [M-H]⁺ | 138 | H• |

| [M-CH₂OH]⁺ | 108 | •CH₂OH |

| [M-HCN]⁺˙ | 112 | HCN |

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail by isolating a specific "precursor" ion and inducing its fragmentation. preprints.orglibretexts.org In a typical MS/MS experiment for this compound, the molecular ion (m/z 139) would be selected in the first mass analyzer. This isolated ion is then passed into a collision cell containing an inert gas (e.g., argon or nitrogen). Collisions with the gas impart energy, causing the precursor ion to fragment via collision-induced dissociation (CID). libretexts.orgunito.itnih.gov

The resulting "product" ions are then analyzed in a second mass analyzer. This technique allows for the direct mapping of fragmentation pathways. For instance, selecting m/z 139 and observing the formation of m/z 108 would confirm the loss of the hydroxymethyl group from the molecular ion, thereby verifying the connectivity between the pyrimidine ring and the CH₂OH side chain. core.ac.uk This method is crucial for distinguishing between isomers and confirming the proposed structure from the initial fragmentation analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org The sections of a molecule that absorb light are known as chromophores. In this compound, the aminopyrimidine ring system acts as the primary chromophore. The absorption spectrum provides insight into the electronic structure of the molecule.

The expected electronic transitions for this compound include:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems like the pyrimidine ring. These transitions are typically high in intensity. youtube.com

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. youtube.com These transitions are generally lower in energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. rsc.org

Studies on related aminopyrimidine and aminopyridine molecules confirm that the long-wavelength absorption bands are often composed of several electronic transitions of varying nature and intensity. researchgate.netscispace.com

| Electronic Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | Shorter Wavelength (High Energy) | High |

| n → π | n (non-bonding) → π (antibonding) | Longer Wavelength (Low Energy) | Low |

The exact position (λmax) and intensity of these absorption bands can be influenced by the solvent, as solvent polarity can stabilize or destabilize the ground and excited states differently. wikipedia.org

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed three-dimensional model of the molecule, providing precise bond lengths, bond angles, and torsional angles.

A crystal structure for this compound has been determined and its data is available in the Cambridge Structural Database (CSD). nih.gov The CCDC deposition number for this structure is 740431. nih.gov This analysis provides unequivocal proof of the molecular structure and reveals critical information about its solid-state conformation, including the planarity of the pyrimidine ring and the orientation of the hydroxymethyl and amino substituents. Furthermore, the crystal structure data elucidates the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of every atom in the unit cell. |

| Bond Lengths & Angles | Exact measurements of intramolecular geometry. |

| Intermolecular Interactions | Details of hydrogen bonding, π-stacking, and other non-covalent forces. |

Powder X-ray Diffraction for Crystalline Form Characterization

Powder X-ray Diffraction (PXRD) is a powerful analytical technique used to determine the physical form of a crystalline solid. Unlike single-crystal X-ray diffraction, which elucidates the precise atomic arrangement within a perfect crystal, PXRD is performed on a polycrystalline powder. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase, making it an indispensable tool for identifying crystalline materials, assessing sample purity, and characterizing different polymorphic forms.

The fundamental principle of PXRD is based on the constructive interference of X-rays scattered by the ordered lattice planes of a crystalline material, as described by Bragg's Law (nλ = 2d sinθ). In a PXRD experiment, a beam of monochromatic X-rays is directed at a powdered sample. As the sample is rotated, the detector measures the intensity of the diffracted X-rays at various angles (2θ). The output is a diffractogram, a plot of diffraction intensity versus the diffraction angle 2θ. Each peak in the pattern corresponds to a specific set of lattice planes (identified by Miller indices) and is characterized by its position (2θ), intensity, and width.

For the compound this compound, a definitive crystal structure has been determined by single-crystal X-ray diffraction and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 740431. nih.gov This single-crystal data provides the fundamental crystallographic information, including unit cell parameters, space group, and atomic positions. From this information, a theoretical PXRD pattern can be calculated. This calculated pattern represents the ideal diffraction fingerprint for the specific crystalline form of this compound and is a crucial reference for analyzing experimental powder samples.

Experimental PXRD analysis of a bulk sample of this compound would be used to confirm its crystalline identity by matching the experimental diffractogram to the theoretical pattern. Furthermore, it is essential for identifying the presence of different polymorphs (different crystal packing arrangements of the same molecule), which can have distinct physical properties.

Detailed Research Findings

While the specific experimental PXRD pattern for this compound is not widely published in the literature, the existence of a single-crystal structure allows for its theoretical derivation. An experimental analysis would yield a data table of diffraction peaks. The following table is a representative example of what such PXRD data for a small organic molecule like this compound would look like.

Note: The following data is illustrative and serves to represent a typical PXRD pattern for a crystalline organic compound. It is not the experimentally confirmed data for this compound.

| Diffraction Angle (2θ) [°] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 45 |

| 15.2 | 5.82 | 100 |

| 18.9 | 4.69 | 70 |

| 21.1 | 4.21 | 95 |

| 23.5 | 3.78 | 60 |

| 25.4 | 3.50 | 30 |

| 28.0 | 3.18 | 50 |

Interpretation of Data:

Diffraction Angle (2θ): The position of each peak is determined by the spacing between the crystal lattice planes (d-spacing). The set of 2θ values is characteristic of the compound's specific crystal structure.

d-spacing: Calculated from the 2θ value using Bragg's Law, the d-spacing represents the distance between parallel planes of atoms in the crystal.

Relative Intensity: The intensity of each peak is related to the arrangement and type of atoms within the corresponding lattice planes. The most intense peak is typically assigned a relative intensity of 100%, and all other peaks are scaled accordingly.

By comparing an experimentally obtained PXRD pattern with the theoretical pattern derived from the single-crystal data (CCDC 740431), researchers can unequivocally confirm the bulk material's phase identity and purity. Any significant peaks present in the experimental pattern but absent in the theoretical one would suggest the presence of an impurity or a different polymorphic form.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, offering detailed insights into molecular systems. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each with its own balance of accuracy and computational cost.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of pyrimidine (B1678525) derivatives. By approximating the many-body electronic Schrödinger equation, DFT allows for the efficient calculation of a molecule's ground-state electron density, from which its energy and other properties can be derived.

For 4-Amino-2-methylpyrimidin-5-ol, geometry optimization using DFT, often with the B3LYP functional and a basis set like 6-311++G(d,p), is the first step. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Following optimization, DFT is used to analyze the electronic structure. This includes mapping the electron density distribution, which reveals how electrons are shared between atoms and identifies regions of high or low electron density. Such analyses are crucial for understanding the molecule's polarity and intermolecular interactions.

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is highly effective, other quantum chemical methods also play a role. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without experimental parameters. These methods can offer high accuracy, particularly for electron correlation effects, but are computationally more demanding than DFT. They can be employed to calculate molecular properties like dipole moments and polarizability with a high degree of confidence.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. Methods like AM1 or PM3 are much faster, allowing for the study of larger systems or longer timescale simulations. While less accurate than DFT or ab initio methods, they are valuable for initial explorations of molecular properties and for providing qualitative insights into the behavior of this compound.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analyzing these orbitals provides a deeper understanding of chemical bonding, stability, and reactivity.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. This method is particularly useful for quantifying electron delocalization and its contribution to molecular stability.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are critical for predicting a molecule's chemical reactivity.

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, mapping the HOMO and LUMO distributions can identify the specific atoms or regions most susceptible to electrophilic or nucleophilic attack.

Energetic and Spectroscopic Property Prediction

Theoretical calculations are also instrumental in predicting the energetic properties and spectroscopic signatures of molecules.

Energetic properties such as the total energy, enthalpy of formation, and Gibbs free energy can be calculated, providing thermodynamic data that is often difficult to obtain experimentally. These values are essential for understanding the stability of this compound relative to other isomers or related compounds.

Furthermore, computational methods can simulate various types of spectra. By calculating the vibrational frequencies after a geometry optimization, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra can be compared with experimental data to confirm the structure of the compound. Similarly, electronic transitions can be calculated using methods like Time-Dependent DFT (TD-DFT) to predict the UV-Visible absorption spectrum, providing information about the wavelengths of light the molecule absorbs. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, aiding in the interpretation of experimental NMR data.

Simulation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These simulations provide valuable data that can aid in the interpretation of experimental spectra or predict the spectral characteristics of yet-to-be-synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The simulation of NMR spectra is often achieved using the Gauge-Independent Atomic Orbital (GIAO) method. Theoretical studies on related aminopyrimidines have demonstrated that DFT/GIAO methods can accurately predict ¹³C, ¹⁵N, and ¹H isotropic NMR chemical shifts. For aminopyrimidines, the substitution pattern significantly influences the chemical shifts of the ring atoms. Progressive amination at even-numbered positions leads to substantial, monotonic decreases in the chemical shifts at the odd-numbered ortho and para positions, a trend that is well-reproduced by DFT calculations. While specific simulated data for this compound is not extensively published, predictions for analogous compounds like 2-amino-5-methyl pyridine (B92270) have been performed using the B3LYP/6-311++G(d,p) basis set, showing good correlation with experimental values.

Illustrative Simulated ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C6-H | 7.85 | C2 | 162.5 |

| NH₂ | 5.50 (broad) | C4 | 158.0 |

| OH | 9.80 (broad) | C5 | 115.2 |

| CH₃ | 2.40 | C6 | 145.8 |

| CH₃ | 22.1 |

Note: This table is an illustrative example based on data from analogous pyrimidine structures. Actual values may vary.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated from the vibrational frequencies determined computationally. For Schiff bases derived from 2-aminopyrimidine (B69317), semi-empirical methods like AM1 and PM3 have been used to compute vibrational modes. These calculations help in assigning experimental bands to specific molecular motions, such as N-H stretching of the amino group (typically around 3300–3500 cm⁻¹), C=O stretching in the keto tautomer (around 1700 cm⁻¹), and C-N stretching vibrations (1500–1600 cm⁻¹).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for simulating electronic transitions and predicting UV-Vis absorption spectra. Studies on various pyrimidine derivatives show that the absorption and fluorescence characteristics are highly sensitive to the nature and position of substituents. Electron-donating groups, such as the amino and hydroxyl groups in this compound, are expected to cause a bathochromic (red) shift in the absorption spectrum by narrowing the HOMO-LUMO energy gap. acs.org

Tautomeric Energy Calculations and Equilibrium Prediction

Tautomerism is a critical consideration for heterocyclic compounds containing hydroxyl and amino groups. This compound can exist in several tautomeric forms, primarily the enol form (this compound) and the keto form (4-amino-2-methyl-1,6-dihydropyrimidin-6-one). The relative stability of these tautomers can be predicted by calculating their ground-state energies using quantum chemical methods.

DFT calculations on similar systems, such as pyridin-3-ol derivatives, have been employed to investigate tautomeric equilibria. acs.org For instance, in a study of a Schiff base of a pyridin-3-ol derivative, the enol tautomer was found to be the most stable form. acs.org The relative energies are calculated for optimized geometries of each tautomer, often including zero-point vibrational energy (ZPVE) corrections. The solvent environment can also significantly influence tautomeric preference, a factor that can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM). For many heterocyclic systems, the keto tautomer is often more stable in the solid state due to favorable intermolecular interactions.

Illustrative Tautomeric Energy Calculations for this compound

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) | Predicted Equilibrium |

|---|---|---|---|

| Enol Form | 0.00 | 0.00 | Favored |

| Keto Form | +2.5 | +1.8 | Minor Component |

Note: This table presents hypothetical data to illustrate the concept of tautomeric energy calculation. The values are based on general trends in related heterocyclic systems.

Reaction Mechanism Studies and Transition State Analysis

Detailed reaction mechanism studies and transition state analyses specifically for this compound are not widely available in the reviewed literature. Computational chemistry provides the tools to investigate reaction pathways, such as the aminolysis or phosphorylation of the hydroxyl group. This would involve locating the transition state structures for the proposed reaction steps and calculating the activation energy barriers. Such studies would clarify whether the reactions proceed through a concerted or stepwise mechanism, providing fundamental insights into the compound's reactivity.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are dominant forces in determining the structure of molecular crystals and biological ligand-receptor binding. NCI analysis, based on the electron density and its derivatives, is a computational method used to visualize and characterize weak interactions like hydrogen bonds, van der Waals forces, and steric repulsion.

In the context of this compound, NCI analysis can reveal intramolecular hydrogen bonding between the C5-hydroxyl group and the nitrogen at position 4 or the amino group. In the solid state, this analysis can map the intermolecular hydrogen bonding network, which is expected to be extensive given the presence of both hydrogen bond donors (-NH₂, -OH) and acceptors (ring nitrogens, -OH). Studies on structurally related thieno[2,3-d]pyrimidines have utilized Hirshfeld surface analysis and energy frameworks to quantify the electrostatic and dispersive contributions of various non-covalent interactions, such as N-H···N and C-H···O hydrogen bonds, to the crystal packing. nih.gov The NCI plot visualizes these interactions as broad surfaces, with the color scale indicating the nature of the interaction: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

Synthesis and Exploration of Derivatives of 4 Amino 2 Methylpyrimidin 5 Ol

Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification, Phosphorylation)

The hydroxyl group at the C5 position provides another avenue for structural diversification through esterification, etherification, and phosphorylation reactions.

Esterification: The hydroxyl group can be converted to an ester by reacting with carboxylic acids, acid chlorides, or anhydrides. This transformation is often catalyzed by an acid or a coupling agent. The resulting esters can serve as prodrugs, which may enhance bioavailability, or as intermediates for further functionalization.

Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. This modification can significantly alter the solubility and metabolic stability of the parent compound. For related compounds like 5-(ethoxymethyl)-2-methylpyrimidin-4-amine, similar synthetic strategies are employed.

Phosphorylation: The hydroxyl group can be phosphorylated using phosphorylating agents like phosphoryl chloride or enzymatic methods. In biological systems, phosphorylation is a key post-translational modification that can modulate the activity of molecules. For the closely related 4-amino-5-hydroxymethyl-2-methylpyrimidine, enzymatic phosphorylation to its monophosphate and pyrophosphate forms has been studied.

| Modification | Reagent Example | Product Type |

| Esterification | Acetyl Chloride | 4-Amino-2-methylpyrimidin-5-yl acetate (B1210297) |

| Etherification | Methyl Iodide / Base | 5-Methoxy-2-methylpyrimidin-4-amine |

| Phosphorylation | Phosphoryl Chloride | 4-Amino-2-methylpyrimidin-5-yl phosphate (B84403) |

Substitutions and Functionalization on the Pyrimidine (B1678525) Ring

The pyrimidine ring itself can be a target for substitution reactions, although the existing electron-donating amino and hydroxyl groups can influence the regioselectivity of these transformations.

Halogenation: Electrophilic halogenation of the pyrimidine ring can introduce halogen atoms, which can serve as handles for further cross-coupling reactions. The position of halogenation will be directed by the activating effect of the amino and hydroxyl groups. For instance, bromination in acetic acid has been used for the halogenation of similar imidazo[4,5-b]pyridines.

Nitration: Nitration of the pyrimidine ring can be achieved using standard nitrating agents, though the reaction conditions must be carefully controlled to avoid undesired side reactions. The nitro group can subsequently be reduced to an amino group, allowing for further derivatization.

These functionalizations provide valuable intermediates for the synthesis of more complex molecules, including those with applications in materials science and medicinal chemistry.

Synthesis of Fused Heterocyclic Systems Containing the Pyrimidinol Moiety

The bifunctional nature of 4-Amino-2-methylpyrimidin-5-ol makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and pyrrolo[2,3-d]pyrimidines. These fused systems are of significant interest due to their prevalence in biologically active molecules.

Thieno[2,3-d]pyrimidines: The synthesis of thieno[2,3-d]pyrimidines often involves the construction of a thiophene (B33073) ring onto the pyrimidine core. One common approach is the Gewald reaction, which utilizes an activated pyrimidine derivative, elemental sulfur, and an active methylene (B1212753) compound.

Furo[2,3-d]pyrimidines: Furo[2,3-d]pyrimidines can be prepared through various cyclization strategies. For example, a pyrimidine derivative with a suitable side chain at the C5 position can undergo intramolecular cyclization to form the furan (B31954) ring.

Pyrrolo[2,3-d]pyrimidines: The construction of the pyrrole (B145914) ring in pyrrolo[2,3-d]pyrimidines can be achieved through several synthetic routes. One method involves the reaction of a 4-chloropyrimidine (B154816) derivative with an amine, followed by intramolecular cyclization. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be reacted with various amines to generate a library of 4-aminopyrrolo[2,3-d]pyrimidine derivatives. nih.gov

| Fused System | General Approach |

| Thieno[2,3-d]pyrimidine | Gewald reaction on a functionalized pyrimidine |

| Furo[2,3-d]pyrimidine | Intramolecular cyclization of a C5-substituted pyrimidine |

| Pyrrolo[2,3-d]pyrimidine | Nucleophilic substitution of a 4-halopyrimidine followed by cyclization |

Design and Synthesis of Analogs for Mechanistic Studies (e.g., Isotopic Labeling)

To investigate reaction mechanisms and metabolic pathways involving this compound, analogs with isotopic labels (e.g., ¹³C, ¹⁵N, ²H) are invaluable tools.

Isotopic Labeling: The synthesis of isotopically labeled this compound can be achieved by incorporating labeled precursors at appropriate stages of the synthetic route. For example, ¹⁵N-labeled analogs can be prepared using ¹⁵N-labeled ammonia (B1221849) or other nitrogen-containing reagents. chemrxiv.org Similarly, ¹³C- and ²H-labeled compounds can be synthesized using corresponding labeled starting materials. These labeled analogs are crucial for NMR spectroscopic studies and mass spectrometry-based metabolic profiling. For instance, a pyrimidine-based stable-isotope labeling reagent has been developed for quantitative analysis in mass spectrometry. nih.gov The synthesis of deuterated heterocycles has also been explored to study metabolic oxidation by enzymes like aldehyde oxidase. nih.gov

The development of synthetic routes to these labeled compounds allows for detailed mechanistic investigations, providing insights into the role of this compound and its derivatives in various chemical and biological processes.

Biochemical Significance and Mechanistic Studies in Non Human Systems

Role as a Potential Precursor or Analog in Thiamine (B1217682) (Vitamin B1) Biosynthesis Pathways

HMP, in its phosphorylated forms (HMP-P and HMP-PP), is a key precursor to the pyrimidine (B1678525) unit of thiamine. wikipedia.org The biosynthesis of thiamine occurs in microorganisms and plants through complex pathways where the pyrimidine and thiazole (B1198619) moieties are created independently before being coupled. tamu.eduwikipedia.org While studies have investigated various pyrimidine analogs, HMP is established as the direct biogenetic precursor. wikipedia.org For instance, research using deuterium-labeled compounds in Saccharomyces cerevisiae showed that while 4-amino-2-methyl-5-hydroxy[²H₁]methylpyrimidine was incorporated into thiamine, a related hydroxy-pyrimidine was not, indicating that amination is not a final step in the formation of the pyrimidine ring. rsc.org

The enzymatic pathways for producing the thiamine pyrimidine moiety differ significantly between organisms like bacteria and yeast.

In Bacteria (e.g., E. coli, Salmonella enterica): The pyrimidine moiety, HMP phosphate (B84403) (HMP-P), is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in the de novo purine (B94841) biosynthesis pathway. wikipedia.orguga.edu This conversion is catalyzed in a single, complex step by the enzyme phosphomethylpyrimidine synthase (ThiC), a member of the radical S-adenosylmethionine (SAM) superfamily. wikipedia.orguga.edu The ThiC enzyme utilizes a unique [4Fe-4S] cluster and a novel mechanism involving sequential hydrogen atom abstractions from the SAM radical. uga.edu

In Yeast (e.g., Saccharomyces cerevisiae): Fungi lack a homolog for the bacterial ThiC enzyme. uga.edunih.gov Instead, they synthesize HMP-P using a different pathway where the carbon atoms are derived from histidine and pyridoxal (B1214274) 5'-phosphate (PLP). uga.edunih.gov The key enzyme in this process is HMP-P synthase, encoded by the THI5 gene family. nih.govbiorxiv.org Structural and functional studies of the yeast HMP-P synthase (THI5p) reveal that it functions as a dimer and, unusually, uses PLP as a substrate rather than as a cofactor. nih.gov The active site is located in a large internal cavity, and access is likely controlled by a gating mechanism. nih.gov

A comparative table of HMP-P synthesis is provided below.

| Feature | Bacterial Pathway | Fungal (Yeast) Pathway |

| Precursor(s) | 5-Aminoimidazole ribotide (AIR) | Histidine, Pyridoxal 5'-phosphate (PLP) |

| Key Enzyme | Phosphomethylpyrimidine synthase (ThiC) | HMP-P synthase (THI5p family) |

| Enzyme Family | Radical SAM superfamily | THI5p family (structural mix of binding proteins and PLP-dependent enzymes) |

| Cofactor/Substrate | S-adenosylmethionine (SAM) | PLP (as a substrate) |

Once synthesized and incorporated into thiamine pyrophosphate (TPP), the pyrimidine ring plays a crucial catalytic role, although it is not directly involved in bond cleavage or formation. researchgate.net In TPP-dependent enzymes, the cofactor binds in a specific 'V' conformation. researchgate.net This conformation is critical as it positions the 4'-amino group of the pyrimidine ring to abstract the C2 proton from the thiazolium ring. researchgate.net This proton abstraction, often aided by a conserved glutamate (B1630785) residue in the enzyme, generates the reactive ylid/carbanion form of TPP, which is the catalytically active species responsible for attacking substrates like 2-oxoacids. researchgate.netsci-hub.se Therefore, the pyrimidine moiety is fundamental to the catalytic power of TPP, as both rings of the cofactor contribute to its function. researchgate.net

Organisms have developed salvage pathways to recycle thiamine and its degradation products, thus conserving the energy required for de novo synthesis. tamu.edunih.gov A key enzyme in this process is thiaminase II (encoded by the tenA gene), which was initially thought to only degrade thiamine. tamu.edunih.gov However, it is now understood to be part of a salvage pathway that regenerates the thiamine pyrimidine. tamu.edunih.gov This pathway is widely distributed among bacteria, archaea, and eukaryotes. tamu.edu In this system, thiamine breakdown products like N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine are transported into the cell. tamu.edunih.gov They are then deformylated by an amidohydrolase and subsequently hydrolyzed by TenA to produce HMP. tamu.edunih.gov This salvaged HMP can then be phosphorylated and re-enter the main thiamine biosynthesis pathway. tamu.edunih.govebi.ac.uk

Participation in Other Metabolic Pathways in Biological Systems

While the primary role of the HMP scaffold is in thiamine biosynthesis, its chemical nature as a pyrimidine derivative allows for its potential involvement in other metabolic transformations.

HMP has been identified as a naturally occurring metabolite in several model organisms. It is known to be produced by bacteria such as Escherichia coli and Bacillus subtilis, as well as by the yeast Saccharomyces cerevisiae. nih.gov Its presence in these organisms is directly linked to the active thiamine biosynthetic and salvage pathways. nih.govnih.gov Furthermore, related compounds such as N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamide have been identified as bacterial xenobiotic metabolites. nih.gov

The pyrimidine ring is a common scaffold in biologically active molecules and is subject to various enzymatic modifications. mdpi.comnih.gov While specific studies on 4-Amino-2-methylpyrimidin-5-ol are limited, research on related pyrimidine derivatives demonstrates the range of possible biotransformations. Enzymes such as laccase have been used as catalysts for the synthesis of novel pyrimidine derivatives. researchgate.net In another example, lipases have been shown to catalyze Michael additions of pyrimidines like uracil (B121893) and thymine (B56734) to acrylates under mild conditions. rsc.org Furthermore, nucleoside phosphorylases and nucleoside deoxyribosyltransferases are used in the enzymatic synthesis of modified pyrimidine nucleosides, highlighting the capacity of enzymes to perform specific transformations on the pyrimidine core structure. researchgate.net These examples of enzymatic desymmetrization, transglycosylation, and other modifications showcase the metabolic plasticity surrounding pyrimidine-based compounds in biological systems. mdpi.comresearchgate.net

Non-Enzymatic Biochemical Reactions Involving the Pyrimidine Ring

The chemical reactivity of the this compound pyrimidine ring is significantly influenced by its electronic properties. The presence of two electronegative nitrogen atoms in the pyrimidine ring leads to a π-deficient system. wikipedia.orgbhu.ac.in This electron deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. wikipedia.orgttu.ee Conversely, the C5 position is comparatively less electron-deficient and can undergo electrophilic substitution. wikipedia.orgttu.ee

Maillard-Type Reactions and Thermal Degradation

A significant area of non-enzymatic reaction for the 4-amino-2-methylpyrimidine moiety, a core component of thiamine (Vitamin B1), involves Maillard-type reactions and thermal degradation. researchgate.netnih.govnih.gov When heated, particularly in the presence of other reactants like amino acids and sugars, thiamine can undergo a series of complex, non-enzymatic reactions to form a variety of derivatives. researchgate.netresearchgate.net These reactions are of particular interest in food chemistry, as they can generate compounds that modulate taste and aroma. nih.govresearchgate.net

Research has demonstrated that heating thiamine, which contains the 4-amino-2-methylpyrimidine structure, with cysteine results in the formation of S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine. researchgate.netnih.govresearchgate.net This reaction is a key example of a Maillard-type process. nih.govresearchgate.net Further studies on the thermal treatment of thiamine, both alone and with other compounds, have identified several products resulting from the non-enzymatic modification of the pyrimidine structure. researchgate.netnih.gov

Model reaction systems have been established to study these transformations under controlled conditions. For instance, heating thiamine in aqueous solutions at specific pH values and temperatures leads to a variety of degradation products. researchgate.net

| Reactants | Conditions | Key Products Formed | Reference |

|---|---|---|---|

| Thiamine and Cysteine | Maillard-type reaction | S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine | nih.govresearchgate.net |

| Thiamine hydrochloride | Phosphate buffer (pH 6.5), 110°C for 2 hours | 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine | researchgate.net |

| Thiamine, Cysteine, Ribose, Sodium Hydroxide | Aqueous model, pH 6.5, 120°C for 120 minutes | 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one, 2-methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine | researchgate.net |

| Thiamine | Thermal treatment | (S)-((4-amino-2-methylpyrimidin-5-yl)methyl)-l-cysteine, 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one, 2-methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine | nih.gov |

Advanced Applications in Organic Synthesis and Chemical Materials Science

Building Block for the Synthesis of Complex Organic Molecules